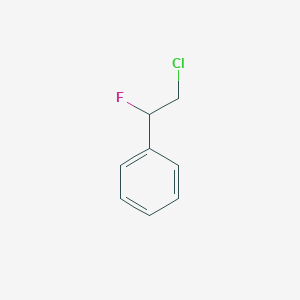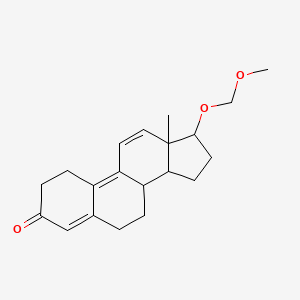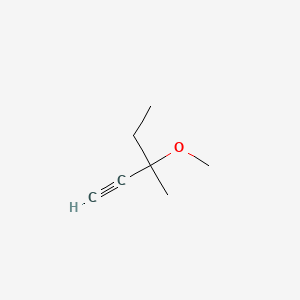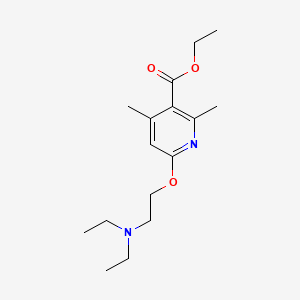
(2-Chloro-1-fluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H8ClF. It is a derivative of benzene, where a 2-chloro-1-fluoroethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-fluoroethyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding ethylbenzene derivative.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenol derivatives, while oxidation with KMnO4 can produce benzoic acid derivatives .
Scientific Research Applications
(2-Chloro-1-fluoroethyl)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-1-fluoroethyl)benzene involves its interaction with molecular targets through various pathways. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, where the nucleophile adds to the aromatic ring, followed by the elimination of the leaving group . This process is influenced by the electronic effects of the substituents on the benzene ring, which can either activate or deactivate the ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluorobenzene: A similar compound where the chlorine and fluorine atoms are directly attached to the benzene ring.
2-Chloroethylbenzene: A compound with a 2-chloroethyl group attached to the benzene ring.
2-Fluoroethylbenzene: A compound with a 2-fluoroethyl group attached to the benzene ring.
Uniqueness
(2-Chloro-1-fluoroethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the ethyl group attached to the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
20372-72-9 |
|---|---|
Molecular Formula |
C8H8ClF |
Molecular Weight |
158.60 g/mol |
IUPAC Name |
(2-chloro-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
FTEPBWYTENARDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
